molecular formula C13H19ClN2O3S B6621637 2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide

2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide

Cat. No.: B6621637
M. Wt: 318.82 g/mol
InChI Key: YDEFUNZKBTYWQK-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide is a chemical compound with a complex structure that includes a sulfonyl group, an ethylamino group, and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to produce 5-chloro-2-methylphenol. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The resulting compound undergoes further reactions to attach the ethylamino and N-ethylacetamide groups, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylphenol: A precursor in the synthesis of the compound.

    N-ethylacetamide: Shares the N-ethylacetamide group.

    Sulfonyl derivatives: Compounds with similar sulfonyl groups.

Uniqueness

2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-4-15-13(17)9-16(5-2)20(18,19)12-8-11(14)7-6-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEFUNZKBTYWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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